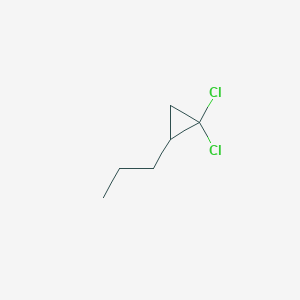
1,1-Dichloro-2-propylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-propylcyclopropane is an organic compound with the molecular formula C₆H₁₀Cl₂ It belongs to the class of cyclopropanes, which are characterized by a three-membered carbon ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-propylcyclopropane can be synthesized through the reaction of alkenes with dichlorocarbenes. Dichlorocarbenes are typically generated in situ from chloroform and a strong base like potassium hydroxide . The reaction involves the addition of the carbene to the double bond of the alkene, forming the cyclopropane ring .
Industrial Production Methods
Industrial production methods for cyclopropanes, including this compound, often involve the use of metal-catalyzed cross-coupling reactions. For example, cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . These methods are advantageous due to their high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-2-propylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles in phase-transfer catalysis (PTC) reactions to form disubstituted cyclopropanes.
Addition-Elimination Reactions: These reactions involve the formation of intermediate cyclopropenes, which can be trapped and further reacted.
Common Reagents and Conditions
Nucleophiles: Phenols, thiophenols, alcohols, and dithioles are common nucleophiles used in substitution reactions with this compound.
Catalysts: Metal catalysts like cobalt and palladium are often used in cross-coupling reactions.
Major Products Formed
Disubstituted Cyclopropanes: These are formed through substitution reactions with nucleophiles.
Spiroproducts: Formed under specific conditions involving dithioles.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-propylcyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-2-propylcyclopropane involves its interaction with nucleophiles and the formation of intermediate cyclopropenes . These intermediates can undergo further reactions, leading to the formation of various products. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-cyanocyclopropane: Contains a cyano group instead of a propyl group.
Uniqueness
The presence of the propyl group provides different steric and electronic effects compared to other similar compounds .
Propiedades
Número CAS |
15997-08-7 |
|---|---|
Fórmula molecular |
C6H10Cl2 |
Peso molecular |
153.05 g/mol |
Nombre IUPAC |
1,1-dichloro-2-propylcyclopropane |
InChI |
InChI=1S/C6H10Cl2/c1-2-3-5-4-6(5,7)8/h5H,2-4H2,1H3 |
Clave InChI |
UKPAAUBRDPZZDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
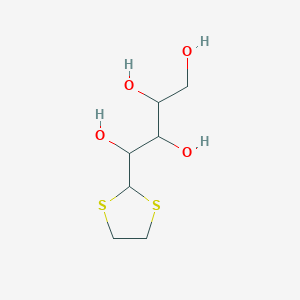
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
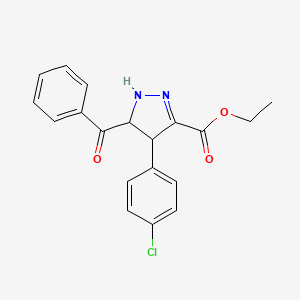
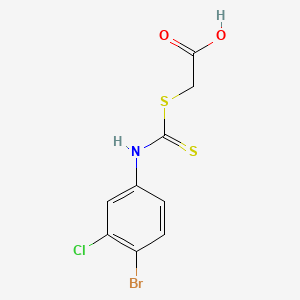
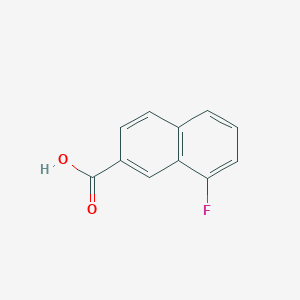
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
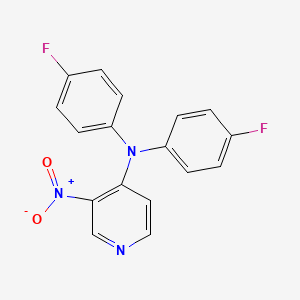
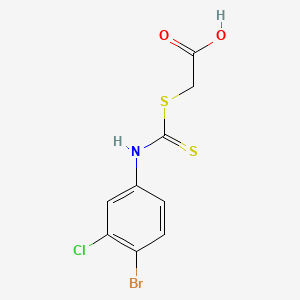
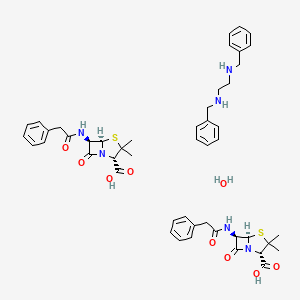
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
